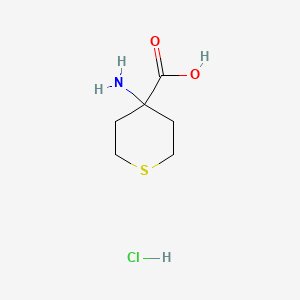
ethyl 4-aminooxane-2-carboxylate hydrochloride, Mixture of diastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-aminooxane-2-carboxylate hydrochloride, mixture of diastereomers, is a chemical compound with diverse applications in scientific research. Its unique structure enables investigation into various fields such as medicinal chemistry, drug development, and organic synthesis, making it a valuable tool for scientists.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-aminooxane-2-carboxylate hydrochloride typically involves a multi-step process. One common method includes the reaction of ethyl cyanoacetate with aldehydes in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through a Knoevenagel condensation followed by an aza-Michael addition .
Industrial Production Methods
Industrial production methods for ethyl 4-aminooxane-2-carboxylate hydrochloride are not widely documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-aminooxane-2-carboxylate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into various reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary but often involve controlled temperatures and specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted oxane derivatives.
Applications De Recherche Scientifique
Ethyl 4-aminooxane-2-carboxylate hydrochloride has numerous applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of potential pharmaceutical agents and bioactive molecules.
Drug Development: Researchers utilize this compound to develop new drugs and study their pharmacological properties.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Industrial Applications: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 4-aminooxane-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to participate in various chemical reactions, leading to the formation of bioactive molecules. These molecules can interact with biological targets, such as enzymes or receptors, to exert their effects.
Comparaison Avec Des Composés Similaires
Ethyl 4-aminooxane-2-carboxylate hydrochloride can be compared with other similar compounds, such as:
Ethyl cyanoacetate: Used in similar synthetic routes but lacks the amino group.
Tetrahydroquinolines: Share structural similarities and are used in similar applications but have different functional groups.
Oxane derivatives: Compounds with similar oxane rings but different substituents.
The uniqueness of ethyl 4-aminooxane-2-carboxylate hydrochloride lies in its specific functional groups and the ability to form a mixture of diastereomers, which can lead to diverse chemical and biological properties .
Propriétés
Numéro CAS |
2470440-27-6 |
|---|---|
Formule moléculaire |
C8H16ClNO3 |
Poids moléculaire |
209.67 g/mol |
Nom IUPAC |
ethyl 4-aminooxane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO3.ClH/c1-2-11-8(10)7-5-6(9)3-4-12-7;/h6-7H,2-5,9H2,1H3;1H |
Clé InChI |
CYBRKWBYDIDMGL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CC(CCO1)N.Cl |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



